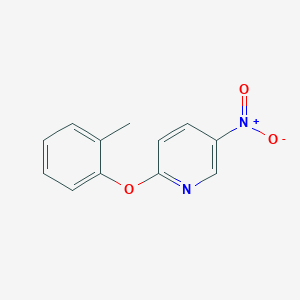

5-Nitro-2-(o-tolyloxy)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis and Methodology Development

The pyridine ring, a six-membered heteroaromatic structure, is a ubiquitous motif found in numerous natural products, including alkaloids and vitamins, as well as in a significant portion of FDA-approved drugs. nih.govmdpi.comrsc.org As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA incorporate a pyridine moiety. mdpi.com Its prevalence stems from its unique electronic properties, its ability to act as a polar and ionizable aromatic molecule which can enhance the solubility and bioavailability of drug candidates, and its versatility as a synthetic building block. enpress-publisher.comresearchgate.net

In chemical synthesis, pyridine scaffolds are not only components of the final target molecules but are also crucial as ligands in catalysis, reagents, and solvents. nih.govnumberanalytics.com The nitrogen atom within the ring imparts a dipole moment and influences the ring's reactivity, making it susceptible to both nucleophilic and electrophilic substitution, which allows for extensive functionalization. nih.govnumberanalytics.com This adaptability makes pyridine derivatives highly sought-after in diverse fields such as pharmaceuticals, agrochemicals (including insecticides and fungicides), and materials science, where they are used in dyes and functional polymers. mdpi.comenpress-publisher.comnumberanalytics.com The fusion of pyridine nuclei with other heterocyclic systems is a common and effective strategy in the quest for novel compounds with valuable biological and material properties. enpress-publisher.comresearchgate.net

Overview of Aryloxy- and Nitropyridine Architectures in Chemical Literature

Within the vast family of pyridine derivatives, aryloxy- and nitropyridines represent two significant subclasses, each with distinct synthetic utility and applications.

Aryloxypyridine Architectures: The aryloxypyridine motif is a key structural element in numerous biologically active compounds, particularly in agrochemicals and pharmaceuticals. worktribe.com For instance, pyrimidinamine derivatives that include an aryloxy pyridine moiety have been synthesized and shown to possess excellent fungicidal activities against cucumber downy mildew. nih.gov The synthesis of these structures is typically achieved through methods like nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. worktribe.com The SNAr pathway often involves reacting a halopyridine with a phenol (B47542), while cross-coupling methods, such as those catalyzed by copper or palladium, provide alternative routes that can overcome some of the electronic limitations of SNAr. worktribe.comacs.org An umpolung strategy, involving the O-arylation of a pyridone with a boronic acid, has also been developed, offering a complementary approach that is tolerant of various functional groups. worktribe.com

Nitropyridine Architectures: Nitropyridines are highly valuable intermediates in modern organic synthesis. mdpi.com The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic substitution, making compounds like 2-chloro-5-nitropyridine (B43025) versatile starting materials. mdpi.com This starting material is used in the synthesis of new insecticides by reacting it with various hydroxyl compounds to displace the chlorine atom. mdpi.com Beyond their role as synthetic precursors, nitropyridine derivatives themselves have demonstrated a range of biological activities, including antifungal properties and potential as anticancer agents. mdpi.comontosight.ai The nitro group can be readily reduced to an amino group, providing a gateway to a wide array of further functionalized pyridines, such as diamino-pyridines and imidazopyridines. ntnu.no The synthetic utility of nitropyridines is extensive, serving as substrates for creating complex mono- and polynuclear heterocyclic systems. mdpi.comntnu.nontnu.no

Research Rationale for Investigating 5-Nitro-2-(o-tolyloxy)pyridine

While specific research detailing the dedicated investigation of this compound is not extensively documented in publicly available literature, a clear rationale for its synthesis and study can be inferred from the established chemistry of its constituent parts. The compound combines the features of a nitropyridine and an aryloxypyridine, making it a logical target as a synthetic intermediate for more complex molecules.

The primary rationale for investigating this compound is its potential as a building block in medicinal and materials chemistry. The synthesis of such a molecule would typically proceed via the nucleophilic aromatic substitution of a 2-halopyridine, specifically 2-chloro-5-nitropyridine, with o-cresol (B1677501). As established, 2-chloro-5-nitropyridine is a common precursor for insecticides, where the chlorine atom is substituted by a variety of nucleophiles. mdpi.com

Furthermore, the tolyloxy moiety, particularly when attached to a heterocyclic scaffold, is found in compounds with demonstrated biological activity. For example, quinoline (B57606) derivatives bearing a p-tolyloxy group have been synthesized and evaluated for antibacterial and anticancer activities. nih.govresearchgate.netkoreascience.kr Therefore, the synthesis of this compound would be a logical step in a drug discovery program aiming to create novel analogues of existing bioactive scaffolds. The nitro group serves as a handle for further chemical transformations, most commonly reduction to an amine, which could then be used in coupling reactions to build larger, more complex structures with potential therapeutic or material applications.

Below is a table of the known chemical properties of this compound.

| Property | Value |

| CAS Number | 856855-81-7 chemsrc.com |

| Molecular Formula | C12H10N2O3 |

| Molecular Weight | 230.22 g/mol fluorochem.co.uk |

| IUPAC Name | 5-nitro-2-(2-methylphenoxy)pyridine chemsrc.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

2-(2-methylphenoxy)-5-nitropyridine |

InChI |

InChI=1S/C12H10N2O3/c1-9-4-2-3-5-11(9)17-12-7-6-10(8-13-12)14(15)16/h2-8H,1H3 |

InChI Key |

VFZAWEUHTFRRDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitro 2 O Tolyloxy Pyridine

Strategies for Pyridine (B92270) Ring Construction and Functionalization

The initial phase in the synthesis of 5-Nitro-2-(o-tolyloxy)pyridine focuses on establishing the core 5-nitropyridine structure. This can be achieved either by building the ring from acyclic precursors or by modifying a pre-existing pyridine ring.

De Novo Pyridine Ring Synthesis Approaches Relevant to Nitropyridines

De novo synthesis, the construction of a molecular framework from simpler acyclic precursors, offers a direct route to substituted pyridines. One patented method for preparing a key intermediate, 2-chloro-5-nitropyridine (B43025), begins with a 2-halogenated acrylate. This starting material undergoes sequential condensation with nitromethane (B149229) and triethyl orthoformate, followed by a cyclization step to form the pyridine ring, yielding 2-hydroxy-5-nitropyridine (B147068). This intermediate can then be chlorinated to produce 2-chloro-5-nitropyridine. google.com This approach is advantageous as it avoids direct nitration of the pyridine ring, which can sometimes lead to mixtures of isomers and require harsh conditions. google.com A review also highlights the synthesis of 3-nitropyridines from acyclic synthones as a viable strategy. nih.gov

| Starting Materials | Key Steps | Product | Reference |

| 2-Halogenated acrylate, Nitromethane, Triethyl orthoformate | Condensation, Pyridine cyclization, Chlorination | 2-chloro-5-nitropyridine | google.com |

Functionalization of Pre-existing Pyridine Rings: Advanced Derivatization

An alternative and more common approach is the functionalization of a pre-existing pyridine ring. This typically involves nitration followed by further modifications. For instance, 2-aminopyridine (B139424) can be nitrated to produce 5-nitro-2-aminopyridine. google.comchemicalbook.com The amino group can then be diazotized and substituted to introduce other functionalities. A one-pot synthesis method for 2-hydroxy-5-nitropyridine starts with the nitration of 2-aminopyridine in concentrated sulfuric acid, followed by a diazotization reaction in the same pot. google.com The resulting 2-hydroxy-5-nitropyridine can then be converted to 2-chloro-5-nitropyridine, a versatile precursor for the target molecule. chemicalbook.com The introduction of the nitro group into the pyridine ring is crucial as it facilitates subsequent nucleophilic substitution reactions. nih.govmdpi.com

| Starting Material | Reagents | Key Intermediate | Reference |

| 2-Aminopyridine | Concentrated H₂SO₄, Concentrated HNO₃ | 5-nitro-2-aminopyridine | google.comchemicalbook.com |

| 2-Aminopyridine | 1. Concentrated H₂SO₄, Concentrated HNO₃2. NaNO₂ | 2-hydroxy-5-nitropyridine | google.com |

Formation of the Aryloxy Ether Linkage

The second critical stage in the synthesis of this compound is the formation of the ether bond between the 2-position of the pyridine ring and the o-tolyl group.

Nucleophilic Aromatic Substitution (SNAr) Strategies with Phenolic Reagents

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the desired C-O bond. In this reaction, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and an electron-withdrawing group. For the synthesis of this compound, 2-chloro-5-nitropyridine serves as an excellent substrate. nih.govnih.gov The nitro group at the 5-position strongly activates the pyridine ring towards nucleophilic attack at the 2-position. The reaction proceeds by the attack of the o-cresolate anion (formed by treating o-cresol (B1677501) with a base) on the carbon atom bearing the chlorine. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. libretexts.org Subsequent loss of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the final product. youtube.com The reaction is often carried out in a polar aprotic solvent.

| Pyridine Substrate | Phenolic Reagent | Key Features | Product |

| 2-Chloro-5-nitropyridine | o-Cresol | SNAr mechanism, Nitro group activation, Meisenheimer complex intermediate | This compound |

Transition Metal-Catalyzed C-O Cross-Coupling Reactions

Transition metal catalysis, particularly with copper, provides another powerful tool for the formation of aryl ethers.

The copper-catalyzed coupling of aryl halides with phenols, known as the Ullmann condensation or Ullmann-type reaction, is a well-established method for the synthesis of diaryl ethers. wikipedia.orgbyjus.com In the context of synthesizing this compound, this reaction would involve the coupling of 2-chloro-5-nitropyridine with o-cresol in the presence of a copper catalyst. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210 °C) and stoichiometric amounts of copper in polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org

Modern advancements in this area have led to the development of milder reaction conditions through the use of soluble copper catalysts supported by various ligands, such as diamines and acetylacetonates. wikipedia.orgnih.gov These improved catalytic systems often allow the reaction to proceed at lower temperatures and with lower catalyst loadings. The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. byjus.com Kinetic studies in some C-N coupling reactions suggest a mechanism involving oxidative addition to a copper(I) species, followed by reductive elimination from a copper(III) intermediate. wikipedia.org

| Reaction Type | Aryl Halide | Phenol (B47542) | Catalyst System | Key Features |

| Ullmann Condensation | 2-Chloro-5-nitropyridine | o-Cresol | Copper (metal or salts), often with ligands (e.g., picolinic acid, diamines) | C-O bond formation, can require high temperatures, ligand development has led to milder conditions |

Palladium-Catalyzed Approaches for Aryl Ether Formation

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of C-O bonds in diaryl ethers. The synthesis of the 2-(o-tolyloxy)pyridine intermediate can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination-type reaction adapted for etherification.

One common strategy involves the coupling of a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with o-cresol. This reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst like palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The efficiency of these reactions is highly dependent on the choice of ligand, which stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos), are often employed to promote the reaction. A strong base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), is essential to deprotonate the phenol and facilitate the coupling.

An alternative and often advantageous approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to nucleophilic substitution. researchgate.net Palladium-catalyzed C-H activation/C-O coupling of pyridine N-oxides with phenols represents a more atom-economical approach, avoiding the need for pre-halogenated pyridines. rsc.orgacs.org For instance, the direct coupling of pyridine N-oxide with o-cresol could be mediated by a palladium catalyst. After the successful formation of the ether linkage, the N-oxide group can be removed by reduction (deoxygenation) using reagents like PCl₃ or PPh₃ to yield the desired 2-(o-tolyloxy)pyridine.

Table 1: Representative Conditions for Palladium-Catalyzed Aryl Ether Formation

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Typical Temp. |

|---|---|---|---|---|---|

| 2-Bromopyridine | o-Cresol | Pd(OAc)₂ / XPhos | NaOtBu | Toluene (B28343) | 80-110 °C |

| 2-Chloropyridine | o-Cresol | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100-120 °C |

Rhodium-Catalyzed C-H Activation and ortho-Heteroarylation

Rhodium catalysts have emerged as powerful tools for C-H activation, enabling the direct formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. nih.gov In the context of this compound synthesis, a rhodium-catalyzed approach could theoretically involve the direct coupling of a pyridine derivative with toluene.

This strategy often relies on a directing group on one of the substrates to guide the catalyst to a specific C-H bond, ensuring regioselectivity. escholarship.org For the synthesis of the 2-(o-tolyloxy)pyridine core, one could envision a reaction where a 2-hydroxypyridine (B17775) derivative directs the rhodium catalyst to activate a C-H bond on toluene, followed by C-O bond formation. However, rhodium-catalyzed C-O bond formation via C-H activation is less common than C-C bond formation.

More established rhodium-catalyzed reactions involve the pyridine ring acting as a directing group to functionalize a C-H bond on another part of the molecule. For instance, rhodium(III) catalysts can mediate the oxidative coupling of arenes with heterocycles. chim.it While direct C-H/O-H coupling for this specific ether synthesis is not extensively documented, the principles of rhodium-catalyzed C-H activation suggest a potential, albeit challenging, pathway that could offer high atom economy. nih.govsnnu.edu.cn The development of such a method would likely require a chelation-assisted strategy, where a substituent on the pyridine ring coordinates to the rhodium center, directing the C-H activation to the ortho-position of a co-reactant like toluene.

Nickel-Promoted Coupling Strategies

Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions and have shown remarkable efficacy in forming C-O bonds. acs.org Nickel-catalyzed coupling strategies for the synthesis of 2-(o-tolyloxy)pyridine are analogous to those using palladium, typically involving the reaction of a 2-halopyridine with o-cresol.

These reactions often utilize a nickel(0) catalyst, which can be generated from a Ni(II) precatalyst such as NiCl₂ in the presence of a reducing agent. The choice of ligand is critical, with N-heterocyclic carbenes (NHCs) or phosphine ligands being common. The base plays a similar role to that in palladium-catalyzed systems.

A notable nickel-catalyzed method involves the coupling of pyridinium (B92312) salts. rsc.orgchinesechemsoc.orgnih.gov In this approach, pyridine is activated by forming a pyridinium salt (e.g., with a chloroformate). This activated electrophile can then undergo nickel-catalyzed cross-coupling with an arylzinc reagent (an organometallic derivative of o-cresol). rsc.orgchinesechemsoc.org This method provides a powerful way to construct the C-O bond using pyridine itself as a readily available starting material.

Table 2: Comparison of Metal-Catalyzed Coupling Strategies

| Catalyst | Typical Substrates | Key Advantages | Common Challenges |

|---|---|---|---|

| Palladium | 2-Halopyridines, Pyridine N-oxides | High reliability, broad substrate scope, well-established ligands. | High cost of catalyst and ligands. |

| Rhodium | Pyridines (via C-H activation) | High atom economy, avoids pre-functionalization. | Limited examples for C-O coupling, often requires directing groups. |

| Nickel | 2-Halopyridines, Pyridinium salts | Lower cost, effective for challenging couplings. | Catalyst sensitivity, potential for side reactions. |

Introduction of the Nitro Moiety

The second critical step in the synthesis is the introduction of the nitro (NO₂) group at the 5-position of the 2-(o-tolyloxy)pyridine core. This can be achieved through direct nitration or via multi-step alternative routes.

Direct Nitration Procedures and Regioselectivity Considerations

Direct electrophilic aromatic substitution is the most straightforward method for installing a nitro group. However, the nitration of pyridine is notoriously difficult. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack. Furthermore, under the strongly acidic conditions typically used for nitration (e.g., a mixture of nitric acid and sulfuric acid, "mixed acid"), the pyridine nitrogen is protonated, further deactivating the ring. escholarship.org These factors necessitate harsh reaction conditions, such as high temperatures, which often lead to low yields.

The regioselectivity of pyridine nitration is directed primarily to the 3-position (and by extension, the 5-position). This is because the intermediates formed by attack at the 2-, 4-, and 6-positions place a positive charge on the electronegative nitrogen atom, which is highly unfavorable. escholarship.org

In the case of 2-(o-tolyloxy)pyridine, the existing tolyloxy substituent influences the regiochemical outcome. The tolyloxy group is an ortho-, para-director. Since the ortho-positions (3- and 6-) and the para-position (5-) relative to the tolyloxy group are considered, the directing effects are as follows:

The pyridine ring itself directs nitration to the 3- and 5-positions.

The 2-(o-tolyloxy) group, being an activating group, directs towards the 3- and 5-positions.

Both factors reinforce substitution at the 3- and 5-positions. The 5-position is generally favored due to reduced steric hindrance compared to the 3-position, which is adjacent to the bulky tolyloxy group. Therefore, direct nitration of 2-(o-tolyloxy)pyridine is expected to yield the desired 5-nitro product as the major isomer, although a mixture with the 3-nitro isomer is possible. The reaction still requires carefully controlled, and often forceful, conditions to achieve a reasonable yield.

Alternative Routes for Nitro Group Installation

Given the challenges of direct nitration, alternative methods for introducing the nitro group can be more efficient. These routes often involve building the molecule from a pyridine ring that already contains the nitro group or a precursor.

One prominent strategy is to start with a pre-functionalized 5-nitropyridine derivative. For example, a Buchwald-Hartwig or Ullmann condensation reaction between 2-chloro-5-nitropyridine and o-cresol would directly yield the target molecule. This approach circumvents the harsh conditions and potential regioselectivity issues of direct nitration on the assembled diaryl ether.

Another alternative involves the transformation of other functional groups. For instance, one could start with 2-chloro-5-aminopyridine. The amino group can be converted to a nitro group via a Sandmeyer-type reaction sequence. This involves diazotization of the amino group with nitrous acid (generated from NaNO₂) to form a diazonium salt, followed by treatment with a nitrite (B80452) source, often in the presence of a copper catalyst, to install the nitro group. The resulting 2-chloro-5-nitropyridine can then be coupled with o-cresol as described above.

The use of nitrating agents other than standard mixed acid can also be considered. Reagents like dinitrogen pentoxide (N₂O₅) have been used for the nitration of pyridines, sometimes proceeding through an N-nitropyridinium intermediate which then rearranges. This method can offer milder conditions and different selectivity profiles compared to classical nitration.

Convergent and Divergent Synthetic Pathways to this compound

A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the final stages. For this target molecule, the most logical convergent approach involves two main pathways:

Pathway A (Late-Stage Nitration): This involves the initial synthesis of the 2-(o-tolyloxy)pyridine core via one of the metal-catalyzed methods discussed (Pd, Ni). This intermediate is then subjected to direct nitration to install the nitro group at the 5-position. This is convergent because the two main components (the pyridine-toluene connection and the nitro functionalization) are addressed in separate, distinct phases.

A divergent synthesis , in contrast, starts from a common intermediate that can be elaborated into a variety of different target molecules. For this compound, a divergent strategy could begin with a versatile intermediate like 2,5-dichloropyridine. This starting material allows for selective functionalization at two different positions. For example:

Selective nucleophilic aromatic substitution at the 2-position with o-cresol could yield 5-chloro-2-(o-tolyloxy)pyridine. This intermediate could then be used to synthesize the target molecule by converting the chloro group to a nitro group, or it could be used to create other 5-substituted analogues by coupling with different nucleophiles (e.g., amines, cyanides).

Alternatively, the chloro group at the 5-position could be transformed first, creating a range of 2-chloro-5-substituted pyridines, which could then undergo a second coupling reaction at the 2-position with various phenols to generate a library of related diaryl ethers.

This divergent approach is particularly valuable in medicinal chemistry and materials science for creating a portfolio of related compounds for structure-activity relationship studies.

Optimization of Reaction Conditions and Novel Synthetic Protocols

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the formation of aryl ethers. This methodology involves the reaction of an activated aryl halide, in this case, 2-chloro-5-nitropyridine, with a nucleophile, o-cresol, in the presence of a base. The electron-withdrawing nitro group in the para-position to the leaving group (chloride) is crucial as it activates the pyridine ring towards nucleophilic attack. Optimization of this synthesis focuses on maximizing yield and purity by carefully selecting the base, solvent, and thermal conditions.

Detailed research into the synthesis of analogous nitropyridyl aryl ethers has established a general framework for optimizing the reaction conditions for the preparation of this compound. The reaction proceeds by the deprotonation of o-cresol by a base to form the more nucleophilic o-cresoxide anion, which then attacks the C2 position of the 2-chloro-5-nitropyridine ring, displacing the chloride and forming the desired ether.

The choice of base is a critical parameter in this synthesis. Stronger bases can lead to faster reaction rates but may also promote side reactions. Common bases employed for this transformation include alkali metal hydroxides (e.g., potassium hydroxide) and carbonates (e.g., potassium carbonate). The solvent system is also pivotal, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being preferred as they can effectively solvate the cationic counter-ion of the aryloxide, thereby enhancing the nucleophilicity of the oxygen atom.

Temperature is another key variable that requires careful control. While higher temperatures can accelerate the reaction, they can also lead to the formation of undesired byproducts. Therefore, an optimal temperature is sought to ensure a reasonable reaction time with high selectivity for the desired product.

A hypothetical optimization study for the synthesis of this compound is presented in the interactive data table below, illustrating the effect of different reaction parameters on the product yield.

Interactive Data Table: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 100 | 12 | 85 |

| 2 | KOH | DMF | 100 | 8 | 92 |

| 3 | NaH | THF | 65 | 10 | 78 |

| 4 | Cs₂CO₃ | Acetonitrile | 80 | 14 | 88 |

| 5 | KOH | DMSO | 120 | 6 | 95 |

| 6 | K₂CO₃ | DMSO | 120 | 10 | 90 |

Novel synthetic protocols for this compound could explore the use of phase-transfer catalysis to facilitate the reaction in a biphasic system, which can simplify product isolation and minimize the use of high-boiling point aprotic solvents. Additionally, microwave-assisted synthesis represents a modern approach that could significantly reduce reaction times and potentially improve yields through efficient and uniform heating.

Further research into alternative coupling partners and catalytic systems could also lead to more efficient and environmentally benign synthetic routes. For instance, the use of copper or palladium-catalyzed cross-coupling reactions, while not the standard approach for this particular transformation, could be investigated as a novel protocol under specific circumstances.

Advanced Spectroscopic Characterization Techniques and Research Applications for 5 Nitro 2 O Tolyloxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete structural assignment of 5-Nitro-2-(o-tolyloxy)pyridine can be achieved.

Advanced ¹H NMR and ¹³C NMR Techniques for Complex Pyridine (B92270) Structures

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on both the pyridine and the o-tolyl rings. The pyridine ring protons are significantly influenced by the electronic effects of the substituents. The nitro group (NO₂) is a powerful electron-withdrawing group, which deshields the adjacent protons, shifting their resonance signals to a lower field (higher ppm). Conversely, the tolyloxy group, an ether linkage, acts as an electron-donating group through resonance, which would shield the protons, particularly at the ortho and para positions, if not for the overriding effect of the ring nitrogen and the nitro group. rsc.orgpw.edu.pl

The protons on the pyridine ring (H-3, H-4, H-6) would appear as distinct multiplets. H-6, being adjacent to the electronegative nitrogen atom, is expected to be the most downfield of the pyridine protons. rsc.orgresearchgate.net The protons on the o-tolyl ring will appear in the aromatic region, with their chemical shifts and splitting patterns dictated by their position relative to the ether linkage and the methyl group. The methyl group protons will give rise to a characteristic singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridine ring will show resonances at different chemical shifts depending on the attached substituents. The carbon atom C-5, bonded to the nitro group, and C-2, bonded to the tolyloxy group, are expected to be significantly shifted. The chemical shifts for pyridine carbons are well-documented and serve as a basis for prediction. acs.orgchemicalbook.com Similarly, the carbons of the o-tolyl group, including the methyl carbon, will have characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Pyridine H-3 | ~7.0-7.3 | ~110-115 | d |

| Pyridine H-4 | ~8.3-8.6 | ~135-140 | dd |

| Pyridine H-6 | ~9.0-9.2 | ~145-150 | d |

| Tolyl Aromatic H's | ~7.2-7.5 | ~120-135 | m |

| Tolyl -CH₃ | ~2.2-2.4 | ~15-20 | s |

| Pyridine C-2 | - | ~160-165 | - |

| Pyridine C-3 | - | ~110-115 | - |

| Pyridine C-4 | - | ~135-140 | - |

| Pyridine C-5 | - | ~138-142 | - |

| Pyridine C-6 | - | ~145-150 | - |

| Tolyl C-O | - | ~150-155 | - |

| Tolyl C-CH₃ | - | ~130-135 | - |

Note: These are predicted values based on analogous structures. Actual experimental values may vary. d=doublet, dd=doublet of doublets, m=multiplet, s=singlet.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) in Pyridine Derivative Analysis

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. It would be used to trace the connectivity of the protons within the pyridine ring (e.g., H-3 to H-4) and within the o-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons to the carbons to which they are directly attached. This allows for the definitive assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum could confirm the ortho substitution on the tolyl ring by showing a spatial correlation between the methyl protons and a nearby aromatic proton on the same ring.

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characterization of Functional Groups and Molecular Vibrations

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups.

Nitro Group (NO₂): Aromatic nitro compounds exhibit two strong and characteristic stretching vibrations. orgchemboulder.comspectroscopyonline.comorgchemboulder.com The asymmetric stretch (ν_as) typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch (ν_s) is found between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com A scissoring peak around 850 cm⁻¹ is also characteristic of the nitro group. spectroscopyonline.com

Aryl Ether (C-O-C): The C-O-C linkage will produce characteristic stretching bands. An asymmetric stretch is expected around 1275-1200 cm⁻¹, and a symmetric stretch would appear near 1075-1020 cm⁻¹.

Pyridine Ring: The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1450 cm⁻¹ region. msesupplies.comresearchgate.net

Aromatic C-H: The stretching vibrations of the C-H bonds on both aromatic rings are expected to appear above 3000 cm⁻¹.

Methyl Group (-CH₃): The C-H bonds of the methyl group will show symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Methyl (-CH₃) | Stretching | 2975-2850 | Medium |

| Pyridine Ring | C=C, C=N Stretching | 1600-1450 | Medium-Strong |

| Nitro (-NO₂) | Asymmetric Stretching | 1550-1475 | Strong |

| Nitro (-NO₂) | Symmetric Stretching | 1360-1290 | Strong |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1275-1200 | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or five decimal places). This allows for the calculation of a unique molecular formula. For this compound, the molecular formula is C₁₂H₁₀N₂O₃, which corresponds to an exact mass of 230.0691 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity.

The fragmentation of nitroaromatic compounds in the mass spectrometer often follows predictable pathways. Common fragmentation reactions for nitroaromatic compounds include the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da). nih.govresearchgate.net The fragmentation pattern provides a "fingerprint" that can help confirm the structure. For this compound, the molecular ion [M]⁺• would be observed, and key fragments would likely arise from the cleavage of the nitro group and the ether bond.

Predicted Mass Spectrometry Fragments for this compound

| m/z (Da) | Proposed Fragment | Loss from Parent Ion |

|---|---|---|

| 230 | [C₁₂H₁₀N₂O₃]⁺• (Molecular Ion) | - |

| 184 | [M - NO₂]⁺ | -NO₂ (46) |

| 200 | [M - NO]⁺• | -NO (30) |

| 123 | [C₇H₇O]⁺ (Toloxy cation) | -C₅H₃N₂O₂ |

| 107 | [C₅H₄N₂O₂]⁺• (Nitropyridine radical cation) | -C₇H₆ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | -C₅H₃N₂O₃ |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

The analysis of nitropyridine derivatives such as this compound is routinely accomplished using hyphenated chromatography-mass spectrometry techniques. Both GC-MS and LC-MS offer high sensitivity and selectivity, making them ideal for the identification and quantification of such compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): For a thermally stable and sufficiently volatile compound like this compound, GC-MS serves as a powerful analytical tool. The methodology involves injecting a sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. Standard columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), are generally suitable. The separated components then enter a mass spectrometer, where they are ionized, typically by electron ionization (EI), fragmented, and detected based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS): When dealing with less volatile compounds or complex matrices, LC-MS is the preferred method. LC-MS separates compounds in the liquid phase, typically using a reversed-phase column (e.g., C18), before introduction into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft method that often preserves the molecular ion, providing clear molecular weight information. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation and enhanced sensitivity, particularly when analyzing trace levels of the compound. The development of an LC-MS method would involve optimizing the mobile phase composition (e.g., mixtures of acetonitrile and water with additives like formic acid), flow rate, and gradient elution profile to achieve efficient separation from impurities and matrix components.

X-ray Crystallography for Solid-State Structure Determination

Note: The following sections utilize crystallographic data from 2-(4-Methylphenoxy)-5-nitropyridine, the para-isomer of the title compound. This data is presented as a representative example to illustrate the principles of solid-state structural analysis for this class of molecules due to the absence of published crystal structure data for the ortho-isomer.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unparalleled detail regarding molecular geometry, conformation, and the non-covalent interactions that govern the crystal packing.

The analysis of a single crystal of 2-(4-Methylphenoxy)-5-nitropyridine reveals significant details about its molecular structure. The molecule is notably twisted, with the dihedral angle between the pyridine and benzene rings being 61.16 (13)°. This twisted conformation is a key structural feature. In contrast, the nitro group is found to be nearly coplanar with the pyridine ring to which it is attached, as indicated by the O—N—C—C torsion angle of -178.1 (3)°. This planarity suggests electronic conjugation between the nitro group and the pyridine ring. nih.gov

The precise crystallographic parameters determined for this molecule are summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₀N₂O₃ |

| Formula Weight | 230.22 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 7.2818 (18) |

| b (Å) | 11.977 (2) |

| c (Å) | 25.362 (5) |

| Volume (ų) | 2211.9 (8) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| Calculated Density (Mg m⁻³) | 1.383 |

The way molecules pack together in a crystal is dictated by a network of intermolecular interactions. In the structure of 2-(4-Methylphenoxy)-5-nitropyridine, the crystal packing is primarily stabilized by a combination of weak C—H···O hydrogen bonds and π–π stacking interactions. nih.gov

Details of these key intermolecular interactions are provided in the table below.

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| Hydrogen Bonding (D—H···A) | C10—H10A···O3 | 3.376 (4) |

| C11—H11C···O1 | 3.450 (4) | |

| π–π Stacking | Centroid(pyridyl)···Centroid(benzene) | 3.8259 (18) |

Computational and Theoretical Studies of 5 Nitro 2 O Tolyloxy Pyridine

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are instrumental in predicting a wide array of molecular properties for compounds like 5-Nitro-2-(o-tolyloxy)pyridine.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find its equilibrium geometry.

Illustrative Optimized Geometric Parameters

Below is an interactive table showing hypothetical, yet typical, bond lengths and angles for this compound, as would be predicted by DFT calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C(pyridine) | O(ether) | - | 1.36 |

| O(ether) | C(tolyl) | - | 1.41 | |

| C(pyridine) | N(nitro) | - | 1.48 | |

| N(nitro) | O(nitro) | - | 1.22 | |

| Bond Angle (˚) | C(pyridine) | O(ether) | C(tolyl) | 118.5 |

| O(pyridine) | C(nitro) | C(pyridine) | 123.0 | |

| Dihedral Angle (˚) | C(pyridine) | C(pyridine) | O(ether) | C(tolyl) |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity, kinetic stability, and the energy of its lowest-lying electronic transition.

For this compound, the electron-withdrawing nitro (-NO₂) group is expected to significantly lower the energy of the LUMO, localizing it primarily on the nitropyridine moiety. Conversely, the tolyloxy group, which can act as a π-donor, would influence the HOMO, likely localizing it across the pyridine (B92270) and tolyloxy fragments. A smaller HOMO-LUMO gap suggests a molecule is more reactive and can be more easily polarized.

Natural Bond Orbital (NBO) analysis and Mulliken population analysis would further elucidate the charge distribution, revealing the partial atomic charges on each atom. This information helps identify electrophilic and nucleophilic sites within the molecule, with the nitro group's nitrogen atom carrying a significant positive charge and its oxygen atoms bearing negative charges.

Illustrative Frontier Molecular Orbital Energies

This interactive table presents typical energy values for the frontier orbitals of a substituted nitropyridine derivative, illustrating the data obtained from DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -3.02 |

| HOMO-LUMO Gap (ΔE) | 3.83 |

DFT calculations are highly effective in predicting vibrational and electronic spectra. The calculation of harmonic vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of this compound. By comparing the predicted vibrational modes with experimentally recorded spectra, a detailed assignment of spectral bands to specific molecular motions (e.g., N-O stretching, C-O-C bending, aromatic C-H vibrations) can be achieved.

Furthermore, Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the UV-Visible absorption spectrum. The predicted absorption maxima (λmax) can be correlated with experimental data to understand the nature of the electronic transitions, typically π→π* and n→π* transitions involving the aromatic systems and the nitro group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent).

For this compound, MD simulations could be used to:

Explore the conformational landscape in solution, observing transitions between different rotational isomers of the tolyloxy group.

Analyze the solvation shell around the molecule, identifying preferential interactions between specific parts of the molecule (like the polar nitro group) and solvent molecules.

Study its interactions with other molecules or surfaces, which is crucial for applications in materials science or pharmacology.

Reactive force fields (ReaxFF) can also be employed in MD simulations to model chemical reactions and bond breaking/formation, for instance, to study combustion or degradation pathways under specific conditions.

Analysis of Intermolecular Forces and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

In the solid state, the properties of a molecular material are dictated by how the molecules pack together in the crystal lattice, a field known as supramolecular assembly. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal.

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. For this compound, the analysis would likely reveal the importance of:

H···O/O···H contacts: Involving the nitro-group oxygens and aromatic/methyl hydrogens, indicating C-H···O weak hydrogen bonds.

H···H contacts: Typically the most abundant interaction type.

C···H/H···C contacts: Associated with π-stacking interactions.

Illustrative Hirshfeld Surface Interaction Percentages

This table provides a hypothetical breakdown of intermolecular contacts for a molecule similar to this compound, as derived from Hirshfeld surface analysis.

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.5 |

| O···H / H···O | 28.2 |

| C···H / H···C | 15.8 |

| N···H / H···N | 4.5 |

| C···C | 3.0 |

| Other | 3.0 |

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry is a vital tool for elucidating reaction mechanisms, providing information that is often difficult or impossible to obtain experimentally. By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

For reactions involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, computational studies could:

Determine the activation energy barriers for different potential pathways, thereby predicting the most favorable reaction route.

Analyze the geometry and electronic structure of transition states to understand the key factors controlling the reaction rate and selectivity.

Investigate the effect of catalysts or solvent on the reaction profile.

For example, studying the nitration of pyridine compounds has revealed complex mechanisms, including the formation of transient dihydropyridine intermediates, with computational methods supporting proposed pathways like a sigmatropic shift of the nitro group.

Structure-Property Relationship Studies (Excluding Biological)

Computational and theoretical studies provide invaluable insights into the physicochemical properties of this compound, establishing a clear relationship between its molecular structure and its non-biological characteristics. These investigations primarily utilize quantum chemical methods like Density Functional Theory (DFT) to elucidate electronic and steric properties, which in turn govern the molecule's reactivity and selectivity.

Influence of Substituents on Electronic and Steric Properties

The pyridine ring, being a heteroaromatic system, is inherently electron-deficient compared to benzene due to the presence of the electronegative nitrogen atom. dtic.mil This effect is significantly amplified by the presence of the nitro group at the C5 position. The -NO2 group is a powerful electron-withdrawing group, primarily through a strong resonance (mesomeric) effect and an inductive effect. dtic.milnih.gov This withdrawal of electron density further depletes the π-system of the pyridine ring, a characteristic feature of nitroaromatic compounds. dtic.mil

The steric properties are largely influenced by the o-tolyloxy group. The presence of the methyl group at the ortho position of the phenoxy ring introduces significant steric hindrance. This bulkiness forces a twisted conformation upon the molecule. X-ray crystallography studies on the analogous compound, 2-(4-Methylphenoxy)-5-nitropyridine, reveal a significant dihedral angle of 61.16° between the pyridine and benzene rings. nih.govresearchgate.net A similar twisted geometry is expected for this compound, which minimizes steric repulsion between the ortho-methyl group and the pyridine ring. This twisting can, in turn, affect the degree of π-orbital overlap between the two ring systems, thereby influencing the electronic communication between them. rsc.org

| Property | Expected Influence of Substituents | Computational Descriptor |

|---|---|---|

| Electron Density | -NO2 group strongly decreases electron density on the pyridine ring. The o-tolyloxy group partially donates electron density. | Molecular Electrostatic Potential (MEP) Maps, Atomic Charges (e.g., Mulliken, Hirshfeld). |

| Frontier Orbitals | The electron-withdrawing -NO2 group lowers the energy of both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). | HOMO-LUMO Energy Gap (ΔE). |

| Dipole Moment | The strong electron-withdrawing and donating groups at opposite ends of the molecule are expected to create a significant molecular dipole moment. | Calculated Dipole Moment (Debye). |

| Molecular Geometry | Steric hindrance from the ortho-methyl group on the tolyloxy substituent forces a twisted conformation. | Dihedral Angle Between Pyridine and Phenyl Rings. nih.govresearchgate.net |

Prediction of Reactivity and Selectivity

The electronic structure of this compound, as shaped by its substituents, is a strong predictor of its chemical reactivity and selectivity. The pronounced electron deficiency of the pyridine ring makes the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr). dtic.milnih.gov

Computational studies on nitroarenes and nitropyridines have established that the addition of a nucleophile is kinetically favored at the electron-poor positions ortho and para to the powerful electron-withdrawing nitro group. researchgate.net In this compound, the nitro group is at the C5 position. Therefore, the positions most activated towards nucleophilic attack are C4 (ortho) and C6 (ortho).

The prediction of selectivity—whether a nucleophile will preferentially attack C4 or C6—can be addressed computationally. tuwien.at This involves calculating the transition state energies for the formation of the Meisenheimer-type intermediate at each position. nih.govacs.org The pathway with the lower activation energy will be the favored one.

Several factors would be considered in such a computational model:

Electronic Effects : The relative electron deficiency at C4 and C6 would be quantified. Local reactivity descriptors derived from DFT, such as Fukui functions or the local electrophilicity index, can identify the most electrophilic site. researchgate.netmdpi.com

Steric Hindrance : The steric bulk of the o-tolyloxy group at the adjacent C2 position may hinder the approach of a nucleophile to the C6 position. In contrast, the C4 position is relatively unencumbered. This steric factor often plays a crucial role in determining the regioselectivity of reactions in substituted arynes and other hindered systems. nih.gov

Leaving Group Ability : In a substitution reaction, the stability of the potential leaving group is also a factor, although in a C-H functionalization, this is part of a more complex mechanism like vicarious nucleophilic substitution (VNS). nih.govacs.org

Based on these principles, it is highly probable that nucleophilic attack would preferentially occur at the C4 position due to the significant steric hindrance around the C6 position imposed by the adjacent o-tolyloxy group. Computational models can confirm this prediction by quantifying the energy barriers for both potential reaction pathways. researchgate.netnih.gov

| Potential Reaction | Predicted Site of Attack | Reasoning | Computational Verification Method |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4 position | The C4 position is electronically activated (ortho to -NO2) and sterically more accessible than the C6 position. | Calculation of transition state energies (activation barriers) for nucleophilic attack at C4 vs. C6. researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | C6 position | The C6 position is electronically activated (ortho to -NO2) but sterically hindered by the adjacent o-tolyloxy group. | Higher predicted activation energy compared to attack at C4. nih.gov |

| Electrophilic Aromatic Substitution | Unlikely | The pyridine ring is strongly deactivated by the electronegative ring nitrogen and the electron-withdrawing nitro group. dtic.milnih.gov | Calculation of reaction energetics would show a high activation barrier for electrophilic attack. |

Reaction Chemistry and Functional Group Transformations of 5 Nitro 2 O Tolyloxy Pyridine

Reactivity of the Nitro Group: Reductions and Derivatizations

The nitro group is the most reactive site for reduction in 5-Nitro-2-(o-tolyloxy)pyridine. This transformation is a critical step as it converts the strongly deactivating nitro group into a versatile amino group, which can then undergo a wide array of subsequent reactions.

The reduction of the nitro group to an amine is a common and pivotal transformation, yielding 6-(o-tolyloxy)pyridin-3-amine (B1305238). chiralen.com This resulting amine is a key intermediate for the synthesis of more complex molecules. The primary amino group can be further derivatized, for example, through reactions like acylation. The resulting amides can then be utilized in various coupling reactions or further functionalization.

Commonly employed methods for the reduction of aromatic nitro groups are applicable here. These include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) powder in acetic acid are also effective. The choice of reagent can be influenced by the presence of other functional groups in the molecule.

| Reagent/Catalyst | Solvent | General Conditions |

|---|---|---|

| H₂, Pd/C | Ethanol, Methanol, Ethyl acetate (B1210297) | Room temperature to mild heating, atmospheric or elevated pressure |

| Fe, Acetic Acid | Acetic Acid/Water | Reflux |

| SnCl₂·2H₂O | Ethanol, Concentrated HCl | Room temperature to reflux |

| Sodium Dithionite (Na₂S₂O₄) | Water/Dioxane | Room temperature to mild heating |

Once formed, the 6-(o-tolyloxy)pyridin-3-amine can undergo various derivatizations. For instance, acylation with acid chlorides or anhydrides can furnish the corresponding amides. Diazotization of the amino group followed by Sandmeyer-type reactions can introduce a range of other functionalities such as halogens, cyano, or hydroxyl groups. Furthermore, the amino group can participate in condensation reactions to form imines or be used in coupling reactions to construct larger molecular frameworks.

Transformations of the Aryloxy Moiety

The aryloxy moiety, specifically the ether linkage, presents another site for chemical transformation. Cleavage of the C-O ether bond is a key reaction in this context. This can be achieved under various conditions, typically involving strong acids or Lewis acids. Reagents like hydrogen bromide (HBr) or hydrogen iodide (HI) can cleave the ether bond, leading to the formation of a phenol (B47542) and a substituted pyridine (B92270).

Reactions at the Pyridine Nitrogen and Ring System

The pyridine nitrogen in this compound is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitro group. chempanda.comresearchgate.netresearchgate.net However, reactions at the nitrogen are still possible under certain conditions. For instance, N-oxide formation can be achieved using strong oxidizing agents like peroxy acids, although the reaction might be sluggish. chempanda.com

The pyridine ring itself is highly electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The nitro group strongly activates the ring towards such attacks. Nucleophiles can potentially displace other leaving groups on the ring, although the tolyloxy group is not a typical leaving group under standard SNAr conditions.

Regioselective Functionalization of the Pyridine and Toluene (B28343) Moieties

The electronic properties of this compound direct the regioselectivity of further functionalization. The pyridine ring is electron-poor, while the toluene ring of the tolyloxy group is comparatively electron-rich and can undergo electrophilic aromatic substitution.

Pyridine Moiety: Due to the strong deactivating effect of the nitro group, electrophilic substitution on the pyridine ring is highly unlikely. Conversely, the ring is activated for nucleophilic attack. acs.org

Toluene Moiety: The tolyloxy group can direct electrophilic substitution to the ortho and para positions of the toluene ring. The methyl group is an activating, ortho-, para-directing group, while the ether oxygen is also strongly activating and ortho-, para-directing. The interplay of these two groups will determine the precise location of substitution.

Recent advancements have focused on the C-H functionalization of pyridines at positions distal to the nitrogen atom, which can be challenging to achieve selectively. nih.gov

| Position on Toluene Ring | Activating/Deactivating Group | Predicted Reactivity towards Electrophiles |

|---|---|---|

| C3' (ortho to O, meta to CH₃) | -OR (activating), -CH₃ (activating) | Activated |

| C4' (meta to O, para to CH₃) | -OR (activating), -CH₃ (activating) | Highly Activated |

| C5' (para to O, meta to CH₃) | -OR (activating), -CH₃ (activating) | Highly Activated |

| C6' (ortho to O, ortho to CH₃) | -OR (activating), -CH₃ (activating) | Activated (steric hindrance may play a role) |

Catalytic Applications in Organic Transformations

This compound primarily serves as a reactant or intermediate in various organic transformations, often involving catalysis. For instance, its reduction product, 6-(o-tolyloxy)pyridin-3-amine, is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.

This amine can be used in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Heck reactions, to form C-C, C-N, or C-O bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

For example, the amino group can be converted to a halide or triflate, which can then participate as an electrophile in cross-coupling reactions. Alternatively, the amine itself can be used as a nucleophile in Buchwald-Hartwig amination reactions. The tolyloxy group can also potentially be modified using catalytic methods, for instance, through directed C-H activation. fao.org

Role and Research Applications in Advanced Organic Synthesis

5-Nitro-2-(o-tolyloxy)pyridine as a Building Block in Complex Molecule Synthesis

The this compound scaffold serves as a valuable building block in the construction of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The presence of the nitro group at the 5-position activates the pyridine (B92270) ring for certain transformations, while the 2-(o-tolyloxy) group can influence the molecule's conformation and solubility.

The synthesis of this compound itself is conceptually straightforward, typically involving the nucleophilic aromatic substitution of a suitable precursor like 2-chloro-5-nitropyridine (B43025) with o-cresol (B1677501). This reaction is a common strategy for accessing 2-aryloxy-5-nitropyridine derivatives.

A notable application of related 2-aryloxy-5-nitropyridine compounds is in the development of agrochemicals. For instance, derivatives where the aryloxy group is further functionalized have been shown to exhibit significant herbicidal and insecticidal activities. One study demonstrated that a compound, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, which features a similar 2-aryloxy-5-nitropyridine core, displayed high herbicidal activity. nih.gov The structural motif of this compound can, therefore, be considered a key component for generating libraries of compounds with potential biological activities.

Below is an interactive data table showcasing examples of biologically active molecules synthesized from 2-chloro-5-nitropyridine, highlighting the versatility of the 2-substituted-5-nitropyridine scaffold.

| Precursor | Reagent | Resulting Compound Class | Application |

| 2-Chloro-5-nitropyridine | 4-Aminophenol | 2-(4-Aminophenoxy)-5-nitropyridine derivatives | Herbicides |

| 2-Chloro-5-nitropyridine | Various hydroxyl compounds | Pyridyloxy-substituted acetophenone (B1666503) oxime ethers | Insecticides nih.gov |

Precursor in the Development of Novel Organic Scaffolds

The this compound molecule is a versatile precursor for the development of novel organic scaffolds. A key transformation that enables this is the reduction of the nitro group to an amino group, yielding 5-amino-2-(o-tolyloxy)pyridine. This resulting aromatic amine is a bifunctional molecule with two reactive sites—the amino group and the pyridine nitrogen—which can be selectively functionalized to build a variety of heterocyclic systems.

The amino group can undergo a wide range of chemical reactions, including acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. These intermediates can then be used in cyclization reactions to construct fused ring systems. For example, the synthesis of furopyridines, a class of compounds with interesting biological activities, often involves the use of substituted aminopyridines.

The development of complex heterocyclic systems from nitropyridine precursors is a common strategy in medicinal chemistry. Nitropyridines are considered convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems with diverse biological activities, including antitumor and antiviral properties. nih.gov

Applications in Material Science Research (excluding biological materials)

While the primary research focus for many pyridine derivatives lies in biological applications, their unique electronic properties also make them attractive for material science. Pyridine-containing compounds have been investigated for their use as dyes and in catalysis. nih.gov The electron-withdrawing nature of the nitro group in this compound, combined with the aromatic system, can lead to interesting photophysical properties, such as fluorescence, which are desirable for organic light-emitting diodes (OLEDs) or sensors.

Furthermore, the pyridine nitrogen can coordinate with metal ions, opening up the possibility of forming metal-organic frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, separation, and catalysis. Although specific research on the application of this compound in non-biological material science is not extensively documented, the general utility of pyridine derivatives suggests its potential in this field.

Methodological Advancements Facilitated by this compound Derivatives

Derivatives of the this compound scaffold can facilitate methodological advancements in organic synthesis. The reactivity of the nitropyridine ring system allows for the development of novel synthetic routes to complex heterocyclic structures.

One such example involves the rearrangement of isoxazolone derivatives bearing a nitropyridine substituent. Research has shown that 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, when substituted on the nitrogen with a nitropyridine group, can undergo a base-induced rearrangement to form imidazo[1,2-a]pyridines. This transformation provides a novel and efficient route to a class of compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

The general applicability of this rearrangement to various substituted nitropyridines suggests that a derivative of this compound could potentially be employed in a similar fashion to synthesize novel imidazo[1,2-a]pyridine (B132010) scaffolds, thereby expanding the toolbox of synthetic organic chemists.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Routes for 5-Nitro-2-(o-tolyloxy)pyridine

The traditional synthesis of diaryl ethers and nitropyridine derivatives often involves harsh reaction conditions, stoichiometric reagents, and hazardous solvents, leading to significant environmental concerns. Future research must prioritize the development of sustainable and green synthetic methodologies for this compound. Key areas of exploration include the use of eco-friendly solvents, catalytic systems, and energy-efficient reaction protocols.

The principles of green chemistry can guide the development of more benign synthetic pathways. For instance, replacing conventional high-boiling point aprotic polar solvents with greener alternatives like ionic liquids or deep eutectic solvents could minimize volatile organic compound (VOC) emissions. Furthermore, the exploration of catalytic methods, such as copper- or palladium-catalyzed cross-coupling reactions, could offer milder reaction conditions and improved atom economy compared to classical nucleophilic aromatic substitution (SNAr) reactions. Microwave-assisted and flow chemistry-based syntheses also present opportunities to reduce reaction times and energy consumption.

| Synthetic Approach | Key Advantages | Potential Challenges |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields | Scale-up can be challenging, potential for localized overheating |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scale-up | Initial setup costs can be high, potential for clogging |

| Catalytic Cross-Coupling | Milder reaction conditions, high functional group tolerance | Catalyst cost and removal from the final product |

| Green Solvents (e.g., Ionic Liquids) | Low volatility, recyclability | Viscosity, cost, and potential toxicity of some ionic liquids |

Exploration of Novel Reactivity Patterns

The electronic properties of this compound, characterized by the electron-withdrawing nitro group and the ether linkage, suggest a diverse range of potential chemical transformations. The nitro group is a versatile functional handle that can undergo reduction to an amino group, opening pathways to a variety of derivatives such as amides, sulfonamides, and diazo compounds. The resulting 2-(o-tolyloxy)-5-aminopyridine would be a valuable intermediate for the synthesis of novel heterocyclic systems and potential bioactive molecules.

The pyridine (B92270) ring itself, activated by the nitro group, is susceptible to nucleophilic aromatic substitution. Future studies could explore the regioselectivity of such reactions, investigating the displacement of the tolyloxy group or substitution at other positions on the pyridine ring with various nucleophiles. Additionally, the potential for the molecule to participate in cycloaddition reactions or undergo functionalization of the tolyl group could lead to the discovery of novel chemical scaffolds.

Advanced Characterization Techniques for In-Situ Monitoring

To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and subsequent transformations of this compound, the application of advanced in-situ characterization techniques is crucial. Real-time monitoring of reaction progress can provide valuable insights that are often missed with traditional offline analysis.

Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) can track the concentration of reactants, intermediates, and products throughout a reaction. Process Analytical Technology (PAT) tools, including Raman spectroscopy and UV-Vis spectroscopy, can also be employed for continuous monitoring. These methods allow for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction conditions to improve yield and selectivity.

| Technique | Information Gained | Applicability to this compound Synthesis |

| ReactIR (FTIR) | Real-time concentration profiles of key species, reaction kinetics | Monitoring the disappearance of starting materials and the appearance of the ether linkage |

| Raman Spectroscopy | Vibrational information, suitable for non-polar bonds | Complementary to FTIR, can monitor changes in the aromatic rings |

| In-situ NMR | Detailed structural information on intermediates and products | Elucidation of reaction mechanisms and identification of unexpected byproducts |

Theoretical Insights for Rational Design of Related Compounds

Computational chemistry and theoretical modeling offer powerful tools for the rational design of novel compounds related to this compound with tailored properties. Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net These theoretical insights can help in understanding the reactivity patterns and in designing derivatives with enhanced biological activity or improved material properties.

Molecular modeling can be employed to study the conformational preferences of the molecule and its interactions with biological targets. By performing virtual screening and molecular docking studies, it is possible to identify potential applications for this compound derivatives in medicinal chemistry or materials science. This in-silico approach can significantly accelerate the discovery and development of new functional molecules, saving time and resources compared to a purely experimental approach. Theoretical calculations can also guide the synthesis of new compounds by predicting their stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.